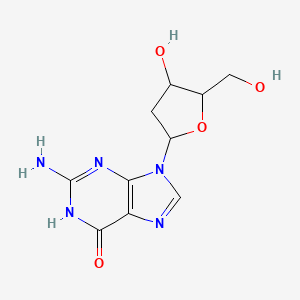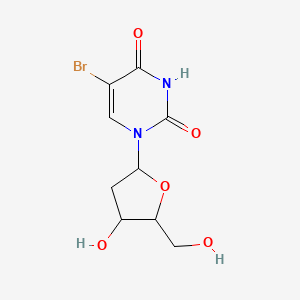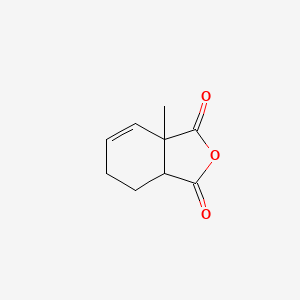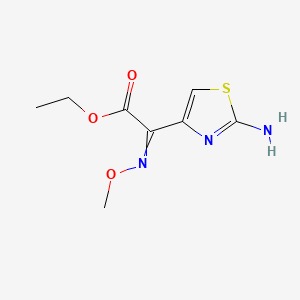
2'-Deoxyguanosine-15N5
Overview
Description
This compound is a crucial building block of DNA, where it pairs with cytosine to form the G-C base pairs that are essential for the double-helix structure of DNA . Its molecular formula is C10H13N5O4, and it plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2'-Deoxyguanosine-15N5 can be synthesized through enzymatic coupling reactions. One common method involves the use of nucleoside 2’-deoxyribosyltransferase, which catalyzes the transfer of the deoxyribosyl moiety from a deoxyribonucleoside to guanine . This reaction typically occurs in the presence of specific enzymes and under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of guanine deoxyriboside often involves biocatalyst technology, which replaces traditional multistep chemical processes. This method utilizes nucleoside phosphorylases and 2’-deoxyribosyltransferases to achieve efficient synthesis with fewer steps and higher specificity .
Chemical Reactions Analysis
Types of Reactions: 2'-Deoxyguanosine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form 8-oxo-7,8-dihydroguanine, a common oxidative DNA lesion.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur under acidic or basic conditions, where the deoxyribose moiety can be replaced by other functional groups.
Major Products: The major products formed from these reactions include various modified nucleosides and nucleotides, which are often used in biochemical research and therapeutic applications .
Scientific Research Applications
2'-Deoxyguanosine-15N5 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of modified nucleosides and nucleotides.
Biology: It plays a crucial role in DNA replication and repair mechanisms.
Medicine: this compound derivatives are explored for their potential in antiviral and anticancer therapies.
Mechanism of Action
The mechanism of action of guanine deoxyriboside involves its incorporation into DNA, where it pairs with cytosine to maintain the integrity of the genetic code. It also participates in various enzymatic reactions, such as those catalyzed by purine nucleoside phosphorylase, which are essential for nucleotide metabolism . Additionally, guanine deoxyriboside can modulate cellular processes by influencing the activity of enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Deoxyadenosine: Another deoxyribonucleoside that pairs with thymine in DNA.
Deoxycytidine: Pairs with guanine in DNA and is involved in similar biochemical processes.
Deoxythymidine: Pairs with adenine in DNA and is crucial for DNA synthesis.
Uniqueness: 2'-Deoxyguanosine-15N5 is unique due to its role in forming G-C base pairs, which are more stable than A-T pairs due to the presence of three hydrogen bonds instead of two. This stability is crucial for the structural integrity and function of DNA .
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGVTZYEHREMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862488 | |
| Record name | 2-Amino-9-(2-deoxypentofuranosyl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-07-9 | |
| Record name | 2'-deoxyguanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















